Pictilisib (CAS 957054-30-7), also known as GDC-0941, is a highly potent, orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. It is widely procured as a benchmark tool compound for preclinical oncology and signal transduction research. Unlike earlier-generation PI3K inhibitors that suffer from poor stability or broad off-target kinase activity, Pictilisib demonstrates high biochemical potency against PI3Kα and PI3Kδ (IC50 ~3 nM), with modest selectivity over PI3Kβ and PI3Kγ, and excellent selectivity against class II/IV PI3Ks such as mTOR and DNA-PK [1]. Its well-characterized pharmacokinetic and pharmacodynamic profiles make it a preferred baseline standard for in vivo xenograft models requiring robust, broad-spectrum PI3K pathway suppression[2].
Substituting Pictilisib with first-generation PI3K inhibitors like LY294002 or wortmannin severely compromises experimental integrity; wortmannin is chemically unstable and rapidly metabolized, while LY294002 requires micromolar dosing that induces significant off-target kinase inhibition [1]. Furthermore, replacing Pictilisib with other clinical-stage pan-PI3K inhibitors, such as Buparlisib (BKM120), introduces critical phenotypic confounding factors. BKM120 exhibits off-target tubulin-binding activity at higher concentrations, causing microtubule depolymerization and G2-M cell cycle arrest independent of PI3K inhibition[2]. Pictilisib does not interfere with microtubule dynamics, ensuring that observed anti-proliferative or apoptotic readouts are strictly driven by PI3K pathway modulation rather than generalized cytoskeletal toxicity [2]. Finally, substituting with isoform-specific inhibitors (e.g., Alpelisib) fails in models where compensatory activation of alternative PI3K isoforms (β, γ, or δ) rescues tumor survival.
A critical differentiator for Pictilisib (GDC-0941) in phenotypic screening is its clean mechanism of action compared to the alternative pan-PI3K inhibitor Buparlisib (BKM120). At concentrations sufficient for complete pathway inhibition (e.g., 10-fold the IC50 for phospho-Akt inhibition), BKM120 directly binds to tubulin, decreasing polymerization kinetics and inducing robust G2-M cell cycle arrest [1]. In direct contrast, Pictilisib exhibits no interference with tubulin polymerization and does not cause off-target mitotic block, even at 5 µM concentrations [1].
| Evidence Dimension | Tubulin polymerization and G2-M arrest induction |
| Target Compound Data | Pictilisib shows no effect on tubulin polymerization kinetics or cell cycle progression at 5 µM. |
| Comparator Or Baseline | BKM120 decreases tubulin polymerization and induces significant G2-M arrest at comparable pathway-inhibiting concentrations. |
| Quantified Difference | Complete absence of off-target mitotic block for Pictilisib vs. significant off-target G2-M accumulation for BKM120. |
| Conditions | In vitro tubulin polymerization assay and cell cycle analysis (A2058 cells) at 10x IC50 concentrations. |
Buyers conducting cell proliferation or apoptosis assays must procure Pictilisib to ensure that cell death readouts are genuinely PI3K-dependent and not artifacts of cytoskeletal poisoning.
For researchers transitioning from first-generation tool compounds, Pictilisib offers a massive upgrade in potency and selectivity. Pictilisib inhibits PI3Kα and PI3Kδ with an IC50 of 3 nM [1]. In contrast, the classic tool compound LY294002 requires concentrations in the 1.4 µM range to achieve similar inhibition, representing a >400-fold difference in potency [1]. Furthermore, Pictilisib maintains high selectivity over class IV PI3K-related kinases, with an IC50 of 580 nM for mTOR and 1.23 µM for DNA-PK, minimizing the broad-spectrum kinase inhibition typically seen with micromolar dosing of LY294002 [1].
| Evidence Dimension | Biochemical IC50 for PI3Kα/δ |
| Target Compound Data | Pictilisib (IC50 = 3 nM) |
| Comparator Or Baseline | LY294002 (IC50 ~ 1.4 µM) |
| Quantified Difference | >400-fold higher potency for Pictilisib against primary class I PI3K targets. |
| Conditions | Cell-free recombinant kinase assays. |
Procuring Pictilisib allows for low-nanomolar dosing in cellular assays, drastically reducing the risk of false-positive phenotypic results caused by off-target kinase inhibition.
Pictilisib is a weak base (pKa 4.2 and 1.5) classified as a BCS Class II compound, meaning its solubility and subsequent systemic absorption are highly dependent on gastric pH [1]. In pharmacokinetic studies, co-administration of Pictilisib with a proton pump inhibitor (PPI) like rabeprazole resulted in a severe reduction in systemic exposure, decreasing the AUC0–∞ by 54% (Geometric Mean Ratio of 0.46) and Cmax by 69% compared to the baseline fasted state [1]. This necessitates strict control over vehicle formulation (commonly utilizing MCT/Tween-80 suspensions) and the avoidance of acid-reducing agents in animal models to ensure reproducible oral bioavailability [1].
| Evidence Dimension | Systemic exposure (AUC0–∞) and Cmax |
| Target Compound Data | Pictilisib co-administered with rabeprazole (PPI) shows a 54% decrease in AUC0–∞. |
| Comparator Or Baseline | Pictilisib in baseline fasted state (normal gastric pH). |
| Quantified Difference | 54% decrease in AUC0–∞ and 69% decrease in Cmax when gastric pH is elevated. |
| Conditions | In vivo pharmacokinetic evaluation with and without pharmacologically induced hypochlorhydria. |
Procurement teams and in vivo pharmacologists must account for this pH-dependent solubility when designing dosing vehicles and selecting co-treatments to prevent unexpected efficacy failures in xenograft models.
Due to its well-characterized pharmacokinetic profile and oral bioavailability, Pictilisib is the preferred pan-PI3K inhibitor for in vivo tumor models. However, researchers must strictly utilize appropriate formulations (e.g., 0.5% methylcellulose/0.2% Tween-80) and avoid co-administration with acid-reducing agents to maintain reproducible systemic exposure [1].
In cellular assays measuring apoptosis, cell cycle progression, or proliferation, Pictilisib is superior to BKM120. Its lack of off-target tubulin binding ensures that any observed G1 arrest or cell death is a direct consequence of PI3K pathway suppression, rather than generalized mitotic poisoning[2].
In tumor models where resistance to isoform-specific inhibitors (such as the PI3Kα-specific Alpelisib) emerges via compensatory activation of PI3Kβ or PI3Kδ, Pictilisib is the ideal procurement choice to achieve complete, pan-class I pathway blockade without resorting to micromolar dosing of poorly selective first-generation tools [3].